molecular formula C10H12N8Na2O10P2 B12400901 8-Azido-ADP (disodium)

8-Azido-ADP (disodium)

Cat. No.: B12400901
M. Wt: 512.18 g/mol
InChI Key: VQCJTJSUNWWBJC-LGVAUZIVSA-L
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Description

8-Azido-ADP (disodium) is a covalent-binding inhibitor of mitochondrial adenine nucleotide translocation. It inhibits the ADP-induced shift from state 4 to state 3 in mitochondrial respiration and irreversibly blocks adenine nucleotide exchange in a light-dependent reaction . Structurally, it is an ADP analogue with an azido group (-N₃) at the 8th position of the adenine ring, enabling its use as a photoaffinity probe for studying nucleotide-binding proteins.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H12N8Na2O10P2

Molecular Weight

512.18 g/mol

IUPAC Name

disodium;[[(2R,3S,4R,5R)-5-(6-amino-8-azidopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] hydrogen phosphate

InChI

InChI=1S/C10H14N8O10P2.2Na/c11-7-4-8(14-2-13-7)18(10(15-4)16-17-12)9-6(20)5(19)3(27-9)1-26-30(24,25)28-29(21,22)23;;/h2-3,5-6,9,19-20H,1H2,(H,24,25)(H2,11,13,14)(H2,21,22,23);;/q;2*+1/p-2/t3-,5-,6-,9-;;/m1../s1

InChI Key

VQCJTJSUNWWBJC-LGVAUZIVSA-L

Isomeric SMILES

C1=NC(=C2C(=N1)N(C(=N2)N=[N+]=[N-])[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)([O-])OP(=O)(O)[O-])O)O)N.[Na+].[Na+]

Canonical SMILES

C1=NC(=C2C(=N1)N(C(=N2)N=[N+]=[N-])C3C(C(C(O3)COP(=O)([O-])OP(=O)(O)[O-])O)O)N.[Na+].[Na+]

Origin of Product

United States

Preparation Methods

Chemo-Enzymatic Synthesis

Substrate Preparation and Phosphorylation

The chemo-enzymatic approach leverages enzymatic specificity to achieve regioselective modifications. A key method involves:

  • Starting Material : 8-Iodoadenosine derivatives are synthesized via lithiation of protected adenosine using n-butyl lithium, followed by iodination with cyanogen iodide.
  • Sonogashira Coupling : The 8-iodo intermediate undergoes a Sonogashira reaction with trimethylsilylacetylene to introduce an ethynyl group, yielding 8-ethynyladenosine.
  • Phosphorylation : Recombinant human NAD kinase phosphorylates 8-ethynyl-NAD at the 2′-OH position to generate 8-ethynyl-NADP. This step requires ATP regeneration using phosphocreatine and creatine phosphokinase to maintain reaction efficiency.
Table 1: Key Reaction Conditions for Chemo-Enzymatic Synthesis
Step Reagents/Conditions Yield (%) Reference
Lithiation/Iodination n-BuLi, CNI, TBDMS protection 85
Sonogashira Coupling Pd(PPh₃)₄, CuI, TMS-acetylene 70
NAD Kinase Reaction ATP, phosphocreatine, creatine phosphokinase 55

Pyridine Base Exchange

The final step employs Aplysia californica ADP-ribosyl cyclase to replace the nicotinamide moiety of 8-ethynyl-NADP with nicotinic acid or its analogs:

  • Reaction Conditions : High concentrations of nicotinic acid (50–100 mM) suppress side reactions (e.g., cyclic ADP-ribose formation).
  • Purification : Anion-exchange chromatography (DEAE-Sephacel) with a 0–0.4 M triethylammonium bicarbonate gradient isolates 8-azido-ADP.

Chemical Synthesis

Phosphorylation and Pyrophosphate Bond Formation

  • Phosphorylation : 8-Azidoadenosine is phosphorylated using POCl₃ in trimethyl phosphate (TMP) at -20°C, followed by hydrolysis to yield 8-azido-AMP.
  • Pyrophosphate Coupling : Carbonyldiimidazole (CDI) activates 8-azido-AMP, which condenses with β-nicotinamide mononucleotide (β-NMN⁺) to form 8-azido-ADP.

Post-Synthetic Modifications and Purification

Disodium Salt Formation

  • Ion Exchange : The triethylammonium salt of 8-azido-ADP is passed through a Dowex 50WX8 column (Na⁺ form) to replace counterions.
  • Lyophilization : The eluent is lyophilized to yield the disodium salt, confirmed by elemental analysis and NMR.

Analytical Validation

Spectroscopic Characterization

  • UV-Vis : λₘₐₓ = 281 nm (ε = 13.3 L·mmol⁻¹·cm⁻¹ in Tris-HCl).
  • ¹H NMR : Distinct signals for H-1′ (δ = 6.38 ppm, triplet) and H-1″ (δ = 5.98 ppm, doublet) confirm pyrophosphate bonding.

Purity Assessment

  • HPLC : Reverse-phase C18 columns with 0.1 M TEAB/acetonitrile gradients achieve >95% purity.

Challenges and Limitations

  • Solubility Issues : 8-Substituted nucleotides often precipitate during synthesis, necessitating DMF/water mixtures.
  • Enzyme Inhibition : NAD kinase exhibits reduced activity toward 8-substituted NAD, requiring excess enzyme.

Chemical Reactions Analysis

8-Azido-ADP (disodium) undergoes various chemical reactions, including:

    Oxidation and Reduction: These reactions are less common for this compound.

    Substitution: The azido group can participate in substitution reactions, particularly in the presence of light.

    Click Chemistry: The compound contains an azide group that can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAC) with molecules containing alkyne groups.

Common reagents used in these reactions include copper catalysts and alkyne-containing molecules. The major products formed from these reactions are typically cycloaddition products, which are useful in various biochemical applications .

Scientific Research Applications

Enzyme Studies

8-Azido-ADP has been extensively utilized in studying ATPases and other nucleotide-binding enzymes. Its ability to form covalent bonds upon UV irradiation enables researchers to investigate enzyme mechanisms and interactions.

Case Study: ATP Synthase

Research indicates that 8-Azido-ADP can act as a substrate for ATP synthase in submitochondrial particles, with a maximum velocity (Vmax) of about 6% compared to ATP. The binding characteristics of 8-Azido-ADP are similar to those of ATP, allowing for the examination of enzyme kinetics and substrate specificity under controlled conditions . The binding primarily occurs at the beta subunits of ATP synthase, which is crucial for understanding the enzyme's catalytic mechanism .

Protein Interaction Studies

The azido group in 8-Azido-ADP facilitates click chemistry reactions, making it an effective tool for probing protein interactions and dynamics.

Application in Proteomics

In proteomic studies, 8-Azido-ADP can be used to label proteins that interact with ADP-ribosylation pathways. This application is particularly relevant in identifying proteins modified by ADP-ribosylation, a post-translational modification involved in various cellular processes such as DNA repair and apoptosis .

Cell Signaling Research

8-Azido-ADP is also instrumental in studying cell signaling pathways involving purinergic receptors. As a clickable analog of ADP, it can be used to explore receptor-ligand interactions and downstream signaling events.

Case Study: G Protein-Coupled Receptors (GPCRs)

Research has shown that 8-Azido-ADP can be employed to investigate the role of purinergic signaling in GPCR activation. By labeling receptors with 8-Azido-ADP, researchers can track the binding dynamics and functional responses of these receptors in live cells .

Click Chemistry Applications

The azido group allows for copper-catalyzed azide-alkyne cycloaddition (CuAAc), enabling the conjugation of 8-Azido-ADP with various biomolecules. This property is exploited in multiple fields, including drug development and molecular imaging.

Application in Antibody-Drug Conjugates

In the context of antibody-drug conjugates (ADCs), 8-Azido-ADP serves as a linker molecule that can attach cytotoxic drugs to antibodies targeting specific cancer cells. This targeted approach enhances therapeutic efficacy while minimizing side effects .

Metabolic Studies

As a nucleotide analog, 8-Azido-ADP plays a role in metabolic studies, particularly concerning energy metabolism and nucleotide cycling.

Case Study: Mitochondrial Function

Studies have utilized 8-Azido-ADP to assess mitochondrial function by examining how it affects ATP production and utilization within mitochondria. This research contributes to understanding metabolic disorders linked to mitochondrial dysfunction .

Mechanism of Action

The mechanism of action of 8-Azido-ADP (disodium) involves its ability to inhibit mitochondrial adenine nucleotide translocation. This inhibition occurs through a light-dependent reaction that causes irreversible binding of the compound to the adenine nucleotide translocator. This binding prevents the normal exchange of adenine nucleotides, thereby affecting mitochondrial respiration . The molecular targets include the adenine nucleotide translocator, and the pathways involved are primarily related to mitochondrial function .

Comparison with Similar Compounds

Chemical Properties :

  • Molecular Formula: C₁₀H₁₄N₈O₁₀P₂
  • Molecular Weight: 468.21 g/mol
  • Purity: ≥95% (HPLC)
  • Storage: Stable at -20°C in aqueous solution (pH 7.5 ± 0.5) .

Comparison with Similar Compounds

8-Azido-ADP vs. 8-Azido-ATP

Binding and Trapping Dynamics

Parameter 8-Azido-ADP 8-Azido-ATP Evidence
Binding Affinity (Kd) ~1,063 µM (Pgp) 10–15 µM (Pgp)
Vi-Induced Trapping Directly trapped without hydrolysis Requires hydrolysis to ADP for trapping
Activation Energy (Eact) 152 kJ/mol (non-hydrolysis) 62 kJ/mol (hydrolysis-dependent)
ATP Site Distribution Equal distribution between N- and C-terminal ATP sites Similar distribution as 8-azido-ADP

Key Findings :

  • Trapping Mechanism : Unlike 8-azido-ATP, 8-azido-ADP bypasses the hydrolysis step to form the transition-state complex with Vi, simplifying studies of nucleotide occlusion .
  • Energetic Barrier : The higher activation energy for 8-azido-ADP trapping (152 kJ/mol vs. 62 kJ/mol) reflects the thermodynamic challenge of inducing conformational changes without ATP hydrolysis .
  • Divalent Cation Dependence : Both compounds require Mg²⁺, Mn²⁺, or Co²⁺ for Vi-induced trapping, with Mn²⁺ > Co²⁺ > Mg²⁺ efficacy .

8-Azido-ADP vs. ADP/ATP

Functional and Structural Differences

Parameter 8-Azido-ADP ADP/ATP Evidence
Photoreactivity UV-dependent covalent binding Non-reactive
Inhibition of Drug Binding Reduces affinity for substrates (e.g., [¹²⁵I]IAAP) No direct inhibition
Mitochondrial Inhibition Irreversibly blocks nucleotide exchange Reversible inhibition

Key Findings :

  • Photolabeling Utility : The azido group enables 8-azido-ADP to covalently label ATP-binding pockets, unlike natural nucleotides .
  • Conformational Effects : Both 8-azido-ADP and ADP/ATP induce similar conformational changes in Pgp (e.g., reduced substrate binding), but 8-azido-ADP’s irreversible binding provides stable complexes for structural analysis .

Comparison with Other ABC Transporter Probes

MRP1 and CFTR Studies

  • MRP1 : Similar to Pgp, MRP1 traps 8-azido-ADP in the presence of Vi, but its nucleotide-binding domains (NBDs) exhibit asymmetry: NBD1 preferentially binds 8-azido-ATP, while NBD2 traps 8-azido-ADP .
  • CFTR : In cystic fibrosis transmembrane conductance regulator (CFTR), 8-azido-ADP binds stably to NBD1 without requiring Vi, unlike Pgp .

Q & A

Q. What metadata should accompany studies using 8-Azido-ADP (disodium) to ensure reproducibility?

  • Documentation Requirements :
  • Specify synthesis batch numbers, purity (HPLC%), storage conditions, and buffer compositions .
  • Adhere to FAIR data principles by depositing raw datasets in repositories like Zenodo or Figshare with DOI links .

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